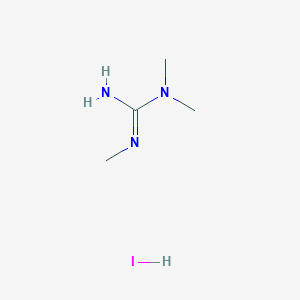
N-(6-bromo-2-methyl-4-quinolyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structure-Activity Relationship in Enzyme Inhibition
A study highlighted the enzyme Nicotinamide N-methyltransferase (NNMT) as a crucial target for small molecule inhibitors, revealing that quinolinium analogs, closely related to the chemical structure of N-(6-bromo-2-methyl-4-quinolyl)nicotinamide, exhibit potent inhibition. This inhibition is significant due to NNMT's role in catalyzing the N-methylation of nicotinamide, impacting metabolic and chronic diseases. The structure-activity relationships (SARs) established for NNMT inhibitors, as outlined by Neelakantan et al. (2017), demonstrate the potential of quinolinium scaffolds for designing new therapeutic agents against diseases characterized by abnormal NNMT activity (Neelakantan et al., 2017).
Metabolic Activation and Mutagenesis
Another aspect of research involving quinoline derivatives, similar to this compound, focuses on the metabolic activation of these compounds. Yamazoe et al. (1983) explored the conversion of a quinoline derivative to a mutagenic intermediate, elucidating the role of cytochrome P-450 in this process. This study provides insight into the metabolic pathways and potential toxicological impacts of quinoline compounds, emphasizing the need for understanding their metabolic fate and interactions with cellular enzymes (Yamazoe et al., 1983).
Impact on NAD+ Biosynthesis
The biosynthesis of Nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in redox reactions, is another area where this compound and related compounds are of interest. Mehr et al. (2018) demonstrated that impairments in NAD+ biosynthesis could lead to acute kidney injury (AKI), suggesting that modulation of this pathway might offer therapeutic benefits. Research into quinolinate phosphoribosyltransferase (QPRT), an enzyme involved in NAD+ biosynthesis, could be relevant for understanding how this compound might influence metabolic pathways and disease states (Mehr et al., 2018).
Propiedades
IUPAC Name |
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c1-10-7-15(13-8-12(17)4-5-14(13)19-10)20-16(21)11-3-2-6-18-9-11/h2-9H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMKGXLQJZKBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2658363.png)
![2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2658365.png)
![(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2658369.png)

![tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate](/img/structure/B2658371.png)
![3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile](/img/structure/B2658372.png)
![6,6-Dimethyl-5-phenylmethoxycarbonyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2658373.png)
![Ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2658374.png)
![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2658376.png)
![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2658380.png)
![2-[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2658382.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2658383.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine](/img/structure/B2658384.png)
![N-[5-[(3,4-difluorobenzoyl)amino]naphthalen-1-yl]-3,4-difluorobenzamide](/img/structure/B2658385.png)
